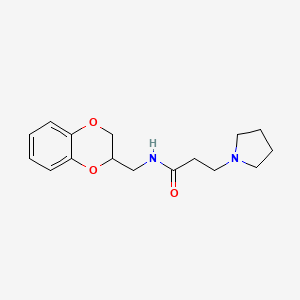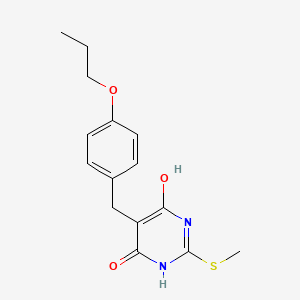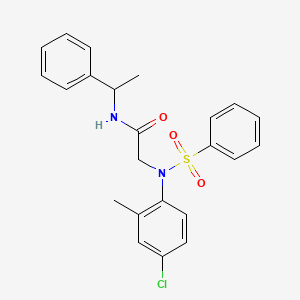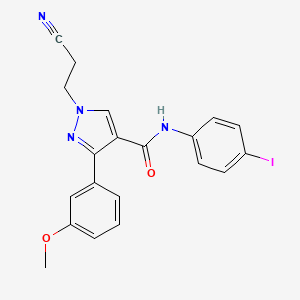
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-(1-pyrrolidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-(1-pyrrolidinyl)propanamide, commonly known as BPAP, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. BPAP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders.
作用机制
The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine. BPAP has been found to increase the release of dopamine and serotonin in the brain, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
BPAP has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, enhanced cognitive function, and improved motor function. BPAP has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a critical role in neuronal survival and function.
实验室实验的优点和局限性
One of the main advantages of BPAP for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of BPAP, which may limit its use in large-scale studies.
未来方向
There are several future directions for research on BPAP, including:
1. Clinical trials to evaluate the safety and efficacy of BPAP in the treatment of neurological disorders.
2. Studies to further elucidate the mechanism of action of BPAP and its effects on various neurotransmitter systems in the brain.
3. Development of new synthetic methods for BPAP to improve yield and reduce cost.
4. Investigation of the potential use of BPAP in combination with other drugs for enhanced therapeutic effects.
5. Studies to evaluate the long-term effects of BPAP on neuronal function and survival.
Conclusion
BPAP is a promising compound with potential therapeutic applications in various neurological disorders. Its unique mechanism of action and range of biochemical and physiological effects make it an attractive candidate for further research. As more studies are conducted, BPAP may prove to be an important tool in the treatment of neurological disorders.
合成方法
BPAP can be synthesized through a multi-step process involving the reaction of 3-(1-pyrrolidinyl)propan-1-ol with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, followed by the conversion of the resulting ester to the amide using appropriate reagents. This method has been optimized to yield high purity BPAP with good yields.
科学研究应用
BPAP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In preclinical studies, BPAP has been found to exhibit neuroprotective effects and enhance cognitive function.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(7-10-18-8-3-4-9-18)17-11-13-12-20-14-5-1-2-6-15(14)21-13/h1-2,5-6,13H,3-4,7-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMQBGKELFJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121737 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)
![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)

![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
